Cas no 101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-)
101046-79-1 structure
Product Name:Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
Número CAS:101046-79-1
MF:C30H22O10
Megavatios:542.489689350128
CID:191726
PubChem ID:21676379
Update Time:2025-04-19
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Propiedades químicas y físicas
Nombre e identificación
-
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
- Larixinol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyph
- 2''-epi-Abiesinol F
- Abiesinol E
- Listvenol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, [2'R-[2'a,3'a,9'b(R*)]]-
- [ "Abiesinol E" ]
- CHEMBL4635708
- (2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
- BDBM50539601
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3R,3'R)-
- AKOS032962605
- F92730
- 101046-79-1
- SCHEMBL21933083
- Abiesinol E; Listvenol
- AKOS040761972
- 1207671-28-0
- 3,2'-Epilarixinol
-
- Renchi: 1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1
- Clave inchi: RNDNBGULZNCSNB-LYFQOWASSA-N
- Sonrisas: O1C2C=C(C=C(C=2[C@]2(C(=O)OC3=CC(=C4C[C@H]([C@@H](C5C=CC(=CC=5)O)OC4=C23)O)O)[C@H]1C1C=CC(=CC=1)O)O)O
Atributos calculados
- Calidad precisa: 542.121
- Masa isotópica única: 542.121
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 40
- Cuenta de enlace giratorio: 2
- Complejidad: 947
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 166A^2
- Xlogp3: 3.3
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 851.3±65.0 °C at 760 mmHg
- Punto de inflamación: 287.8±27.8 °C
- Disolución: 几乎不溶 (0.04 g/L) (25 ºC),
- PSA: 166.14000
- Logp: 3.59050
- Presión de vapor: 0.0±0.3 mmHg at 25°C
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68850-5mg |
Larixinol |
101046-79-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4416-1 mg |
Larixinol |
101046-79-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4416-5 mg |
Larixinol |
101046-79-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN4416-1 mL * 10 mM (in DMSO) |
Larixinol |
101046-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
| TargetMol Chemicals | TN4416-5mg |
Larixinol |
101046-79-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AA04512-5mg |
Larixinol |
101046-79-1 | 5mg |
$719.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN4416-1 ml * 10 mm |
Larixinol |
101046-79-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 |
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Literatura relevante
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Flavonoides de 2-arilbencofurano Flavonoides de 2-arilbencofurano
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Flavonoides de 2-arilbencofurano
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Aldehído/Cetona
101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos